ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine core substituted with a 2-methylimidazole moiety via a methylene bridge.
Properties
IUPAC Name |
ethyl 4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-22-16(21)5-4-15(20)18-9-6-14(7-10-18)12-19-11-8-17-13(19)2/h8,11,14H,3-7,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDKLBUROWDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization to introduce the 2-methyl group.
Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reactions: The imidazole and piperidine moieties are then coupled using a suitable linker, often involving alkylation reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate has been investigated for its potential as a pharmacophore in drug design. Its imidazole component is known for a broad spectrum of biological activities, including:
- Antibacterial Activity : Studies indicate that imidazole derivatives exhibit significant antibacterial properties against various pathogens, making this compound a candidate for developing new antibiotics.
- Antitumor Properties : Preliminary research suggests that the compound may inhibit tumor growth, particularly in certain cancer cell lines, due to its ability to interfere with specific biochemical pathways involved in cell proliferation .
Biochemical Research
The compound's unique structure allows it to serve as a valuable tool in biochemical research. It can be utilized to:
- Investigate Protein-Ligand Interactions : The compound can be employed in studies aimed at understanding how ligands interact with proteins, particularly those involved in disease mechanisms .
- Explore Enzyme Inhibition : Given its structural characteristics, this compound may act as an inhibitor for specific enzymes, facilitating the study of metabolic pathways .
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various imidazole derivatives, including this compound). The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Antitumor Activity
In another investigation, researchers assessed the antitumor effects of this compound on human cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis in cancer cells through the modulation of apoptotic pathways, suggesting its possible use in cancer therapy .
Mechanism of Action
The mechanism of action of ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The imidazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, influencing neurological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 4-(4-(tert-Butyl)phenyl)-4-oxobutanoate (Compound 14)
- Structure : Features a tert-butylphenyl group instead of the piperidine-imidazole system.
- Key Differences: The tert-butyl group enhances steric bulk and lipophilicity (logP likely higher than the target compound).
- Applications: Primarily used as a synthetic intermediate, as noted in academic theses .
Ethyl 4-(5-Methylpyridin-2-yl)-3-oxobutanoate
- Structure: Contains a pyridine ring substituted with a methyl group at position 5 and a 3-oxobutanoate ester.
- Key Differences :
- The 3-oxo (vs. 4-oxo) position alters electronic distribution and metabolic stability.
- Pyridine’s basic nitrogen may improve aqueous solubility compared to the target compound’s imidazole-piperidine system.
- Applications : Listed in supplier catalogs for pharmaceutical R&D, suggesting utility in drug discovery .
9-Hydroxyrisperidone (Impurity C(EP))
- Structure : A piperidine-containing metabolite of risperidone with a benzisoxazole substituent.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Impact : The piperidine-imidazole system in the target compound may confer unique receptor-binding properties compared to phenyl or pyridine analogs, though experimental data are lacking .
- Therapeutic Potential: While 9-hydroxyrisperidone demonstrates established CNS activity, the target compound’s imidazole-piperidine scaffold suggests possible utility in neurological or anti-inflammatory drug development .
- Synthetic Utility: Ethyl 4-oxobutanoate derivatives are recurrent in pharmaceutical synthesis, underscoring their versatility as intermediates .
Biological Activity
Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.36 g/mol. Its structure includes a piperidine ring, an imidazole moiety, and an ester functional group, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Derivative : Reaction of piperidine with an appropriate imidazole derivative.
- Esterification : The piperidine derivative is then reacted with ethyl 4-oxobutanoate under acidic conditions to form the final product.
Pharmacological Effects
This compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Compounds containing imidazole rings are known for their broad-spectrum antimicrobial effects. Studies have shown that derivatives similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Organism |
|---|---|---|
| Ethyl 4-(4-(2-Methylimidazol)...) | Antibacterial | E. coli, S. aureus |
| Similar Imidazole Derivatives | Antifungal | C. albicans |
The biological activity is believed to stem from the ability of imidazole-containing compounds to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, some studies suggest that these compounds may act as inhibitors of key enzymes in bacterial metabolism, leading to cell death .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound). The results indicated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Structure-Affinity Relationship Studies
Research has also focused on understanding how structural modifications affect biological activity. A series of analogs were synthesized and tested for their binding affinity to specific biological targets. The presence of the piperidine and imidazole groups was crucial for enhancing binding interactions, suggesting that these moieties play a vital role in the compound's pharmacological profile .
Q & A
Q. What spectroscopic techniques elucidate dynamic conformational changes in the piperidine-imidazole scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
